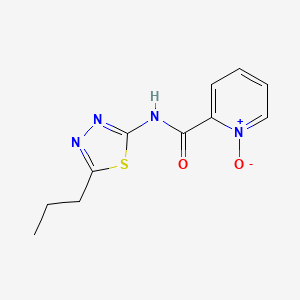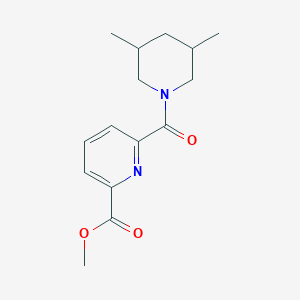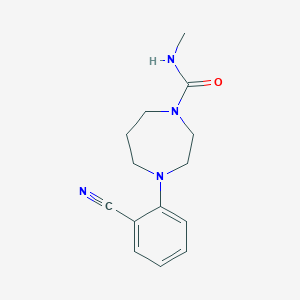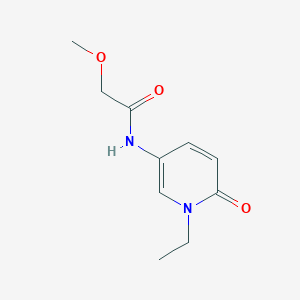
1-oxido-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridin-1-ium-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-oxido-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridin-1-ium-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a nitrogen heterocyclic compound that has a pyridine ring and a thiadiazole ring in its structure. The compound has been synthesized using several methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 1-oxido-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridin-1-ium-2-carboxamide is not fully understood. However, studies have shown that the compound has the potential to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). COX-2 is an enzyme that is involved in the production of inflammatory mediators such as prostaglandins, while MMPs are enzymes that are involved in the degradation of extracellular matrix proteins. Inhibition of these enzymes can lead to a reduction in inflammation and cancer cell growth.
Biochemical and Physiological Effects
Studies have shown that 1-oxido-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridin-1-ium-2-carboxamide has several biochemical and physiological effects. The compound has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. In vitro studies have shown that the compound can inhibit the activity of COX-2 and MMPs, leading to a reduction in inflammation and cancer cell growth. The compound has also been shown to have antibacterial activity against certain bacterial strains such as Staphylococcus aureus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-oxido-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridin-1-ium-2-carboxamide in lab experiments is its potential as a tool for the study of enzyme kinetics and protein-ligand interactions. The compound can be used to study the inhibition of enzymes such as COX-2 and MMPs, which are involved in various diseases. However, one of the limitations of using the compound in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects on certain cell lines, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-oxido-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridin-1-ium-2-carboxamide. One direction is the study of the compound's potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and bacterial infections. Another direction is the study of the compound's potential as a tool for the study of enzyme kinetics and protein-ligand interactions. Further studies are needed to fully understand the mechanism of action of the compound and its potential toxicity.
Synthesemethoden
1-oxido-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridin-1-ium-2-carboxamide can be synthesized using several methods. One of the methods involves the reaction of 5-propyl-1,3,4-thiadiazol-2-amine with 2-bromo-1-pyridinecarboxaldehyde in the presence of a base such as potassium carbonate. The resulting product is then oxidized to form 1-oxido-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridin-1-ium-2-carboxamide. Another method involves the reaction of 2-chloro-1-pyridinecarboxamide with 5-propyl-1,3,4-thiadiazol-2-amine in the presence of a base such as sodium hydride. The resulting product is then oxidized to form 1-oxido-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridin-1-ium-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
1-oxido-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridin-1-ium-2-carboxamide has potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. The compound has been studied for its potential as an anti-inflammatory agent, anti-cancer agent, and anti-bacterial agent. In medicinal chemistry, the compound has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and bacterial infections. In biochemistry, the compound has been studied for its potential as a tool for the study of enzyme kinetics and protein-ligand interactions. In pharmacology, the compound has been studied for its potential as a drug candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
1-oxido-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridin-1-ium-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-2-5-9-13-14-11(18-9)12-10(16)8-6-3-4-7-15(8)17/h3-4,6-7H,2,5H2,1H3,(H,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOPKWCIXCZJCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=CC=CC=[N+]2[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Bromothiophen-2-yl)methyl]-1,3-dimethylurea](/img/structure/B7529843.png)


![1-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-3-methylurea](/img/structure/B7529857.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-ethyl-1-methylurea](/img/structure/B7529864.png)

![4-[(E)-3-(2,6-difluorophenyl)prop-2-enoyl]piperazin-2-one](/img/structure/B7529880.png)

![1-[2-(3-Fluorophenyl)ethyl]-3-(3-methylpyridin-2-yl)urea](/img/structure/B7529919.png)
![N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide](/img/structure/B7529923.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1-methyl-3-(3-methylcyclohexyl)urea](/img/structure/B7529927.png)
